![molecular formula C21H18N2O2 B4936828 N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
N-{[(diphenylmethyl)amino]carbonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(diphenylmethyl)amino]carbonyl}benzamide, commonly known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities that make it a promising candidate for use in various research applications. In
Mécanisme D'action
The mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DCMF induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In the immune system, DCMF inhibits the production of cytokines and chemokines by inhibiting the activation of NF-κB and other transcription factors. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
DCMF has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, DCMF inhibits angiogenesis and induces apoptosis, leading to the inhibition of tumor growth. In the immune system, DCMF inhibits the production of cytokines and chemokines, leading to a reduction in inflammation. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
DCMF has several advantages for use in lab experiments, including its ability to selectively target cancer cells, its ability to modulate the immune response, and its cognitive-enhancing effects. However, DCMF also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for research on DCMF, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCMF and to identify any potential side effects or toxicity.
Méthodes De Synthèse
DCMF can be synthesized through a multi-step process that involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with benzoyl chloride to form DCMF. The synthesis of DCMF is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DCMF has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, DCMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, DCMF has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In neuroscience, DCMF has been shown to enhance memory and learning by increasing the activity of certain neurotransmitters.
Propriétés
IUPAC Name |
N-(benzhydrylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGGTDMTHDJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzhydrylcarbamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

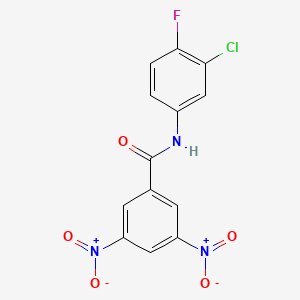


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
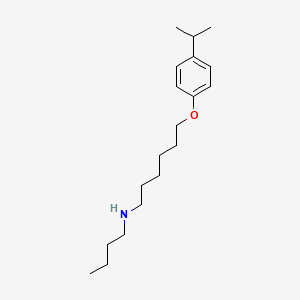
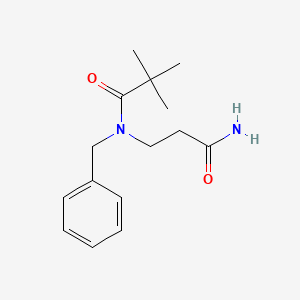
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
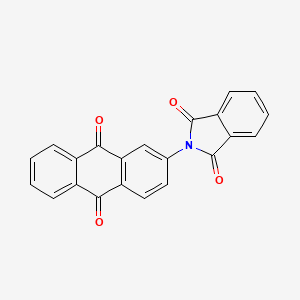

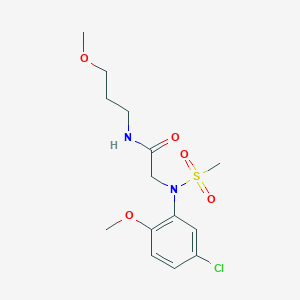
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)